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Compound of Interest

Compound Name: (R)-(+)-Pantoprazole-d6

Cat. No.: B12411789

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and analytical methodologies related to (R)-(+)-Pantoprazole-d6. This deuterated analog of
the R-enantiomer of Pantoprazole serves as a critical internal standard in pharmacokinetic and
metabolic studies, enabling precise quantification in complex biological matrices.

Chemical Properties and Structure

(R)-(+)-Pantoprazole-d6 is a stable, isotopically labeled form of (R)-Pantoprazole, a proton
pump inhibitor. The deuterium labeling is located on the two methoxy groups of the pyridine
ring. This substitution results in a higher molecular weight compared to the unlabeled
compound, which is essential for its use as an internal standard in mass spectrometry-based
assays.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-(+)-Pantoprazole-
dé.
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Property Value Source

Molecular Formula C16HoDsF2N304S N/A

Molecular Weight 389.41 g/mol N/A

CAS Number 922727-65-9 N/A
6-(difluoromethoxy)-2-[({3,4-
di(methoxy-ds)-2-

IUPAC Name o ] N/A
pyridinyl}methyl)sulfinyl]-1H-
benzimidazole
(R)-5-(difluoromethoxy)-2-
(((3,4-di(methoxy-d3)pyridin-2-

Synonyms ] [1]
yl)methyl)sulfinyl)-1H-
benzo[d]imidazole

Appearance Solid N/A

Purity >98% (isotopic) N/A

Storage -20°C for long-term storage N/A

Structural Information

Property

Value

SMILES

[2H]C([2H])([2H]))OC1=C(OC([2H])([2H])
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InChl
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Mechanism of Action
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(R)-(+)-Pantoprazole, like its non-deuterated counterpart, is a proton pump inhibitor (PPI). It
exerts its pharmacological effect by irreversibly inhibiting the H*/K*-ATPase enzyme system
(the proton pump) located on the secretory surface of gastric parietal cells. This inhibition is the
final step in the pathway of gastric acid secretion, leading to a profound and long-lasting
reduction of both basal and stimulated gastric acid production.

The mechanism involves the following key steps:
e Prodrug Activation: Pantoprazole is administered as an inactive prodrug.

o Accumulation in Acidic Environment: As a weak base, it crosses the parietal cell membrane
and accumulates in the acidic canaliculi.

o Conversion to Active Form: In this acidic environment, Pantoprazole is converted to its active
form, a cyclic sulfenamide.

e Irreversible Inhibition: The activated form then forms a covalent disulfide bond with cysteine
residues on the H*/K*-ATPase, rendering the enzyme inactive.

Because the binding is irreversible, acid secretion is suppressed until new proton pumps are
synthesized and inserted into the parietal cell membrane.

Signaling Pathway Diagram
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Caption: Mechanism of action of Pantoprazole in gastric parietal cells.

Experimental Protocols
Proposed Synthetic Workflow for (R)-(+)-Pantoprazole-
d6

A specific, detailed synthesis protocol for (R)-(+)-Pantoprazole-dé6 is not readily available in
the public domain. However, based on the known synthesis of Pantoprazole, asymmetric
oxidation methods for chiral sulfoxides, and deuteration strategies, a plausible synthetic
workflow can be proposed. This workflow involves three main stages: synthesis of the
pantoprazole sulfide precursor with deuterated methoxy groups, asymmetric oxidation to the

(R)-sulfoxide, and final purification.
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Starting Materials:
- 2-chloromethyl-3,4-di(methoxy-d3)pyridine
- 5-(difluoromethoxy)-2-mercaptobenzimidazole

Condensation Reaction
(Nucleophilic Substitution)

@prazole-dG Sulfide

Asymmetric Oxidation
(e.g., using a chiral titanium complex and an oxidizing agent)

———— ———
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- ~~

~ -
e — e
e —— ————

Chiral Chromatography (optional, for purification)

(R)-(+)-Pantoprazole-d6
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Biological Sample Collection
(e.g., Plasma, Serum)

Addition of Internal Standard
((R)-(+)-Pantoprazole-d6)

'

Sample Preparation
(Protein Precipitation or LLE)

'

LC Separation
(Reversed-Phase)

MS/MS Detection
(ESI+, MRM)

Quantification
(Peak Area Ratio vs. Calibration Curve)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(+)-Pantoprazole-
d6: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411789#r-pantoprazole-d6-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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